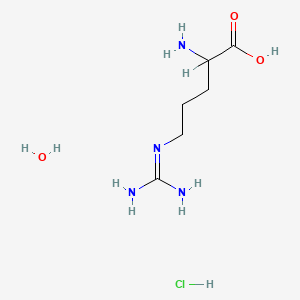
2-Amino-2-(pyridin-3-yl)ethanol
Übersicht
Beschreibung
2-Amino-2-(pyridin-3-yl)ethanol is an organic compound that features a pyridine ring substituted with a hydroxyethylamine group
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(pyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
Target of Action
1-(3-Pyridinyl)-2-hydroxyethylamine is a derivative of synthetic nicotinoids, which are known to primarily target the central nervous system of insects . The compound’s primary targets are nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting impulses between nerves, and their blockage can result in paralysis and eventual death of the insect .
Mode of Action
The compound interacts with its targets by causing a blockage of the nicotinergic neuronal pathway . This blockage prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death . It is effective on contact and via stomach action .
Pharmacokinetics
The pharmacokinetics of 1-(3-Pyridinyl)-2-hydroxyethylamine involves its absorption, distribution, metabolism, and excretion (ADME). The compound is known to be metabolized through carbonyl reduction, α-hydroxylation, and pyridine nitrogen oxidation in the liver . In the brain, the metabolic activity of the compound is different from that in the blood . The mean α-hydroxylation ratio in the brain and blood was 0.037 and 0.161, respectively, indicating poor metabolic activity of the compound in the central nervous system .
Action Environment
The action, efficacy, and stability of 1-(3-Pyridinyl)-2-hydroxyethylamine can be influenced by various environmental factors. The main routes of dissipation of the compound in the environment are aqueous photolysis and plant uptake . The major photometabolites include desnitro, olefine, urea, and five minor metabolites . The end product of photodegradation is 6-chloronicotinic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Amino-2-(pyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with ethylene oxide in the presence of a base to form the corresponding hydroxyethylamine derivative. Another method involves the reduction of 1-(3-pyridinyl)-2-nitroethanol using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-(pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamine group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed:
Oxidation: Formation of 1-(3-pyridinyl)-2-oxoethylamine or 1-(3-pyridinyl)-2-carboxyethylamine.
Reduction: Formation of 1-(3-pyridinyl)-2-aminoethylamine.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Vergleich Mit ähnlichen Verbindungen
1-(3-Pyridinyl)-2-aminoethylamine: Similar structure but lacks the hydroxy group.
1-(3-Pyridinyl)-2-oxoethylamine: Contains a carbonyl group instead of a hydroxy group.
1-(3-Pyridinyl)-2-carboxyethylamine: Contains a carboxyl group instead of a hydroxy group.
Uniqueness: 2-Amino-2-(pyridin-3-yl)ethanol is unique due to the presence of both a hydroxy group and an amine group, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
2-amino-2-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-7(5-10)6-2-1-3-9-4-6/h1-4,7,10H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBSTLCUXKGLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370376 | |
| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372144-01-9 | |
| Record name | β-Amino-3-pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Pyridinyl)-2-hydroxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 372144-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















